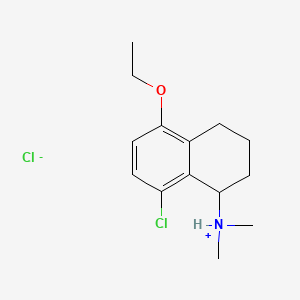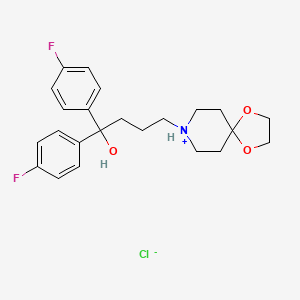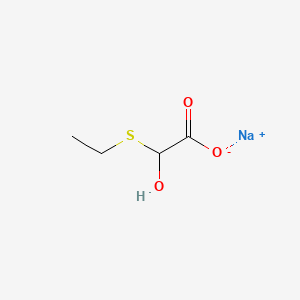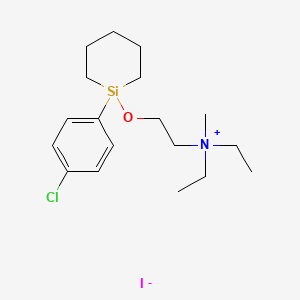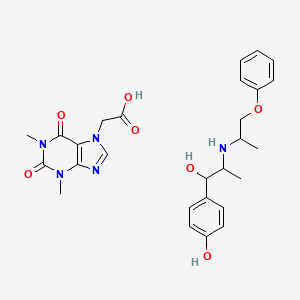
Teasuprine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teasuprine is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teasuprine involves several steps, typically starting with the reaction of precursor compounds under controlled conditions. The exact synthetic route can vary, but common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form this compound under specific conditions such as temperature and pH.
Catalytic Processes: Catalysts are frequently used to enhance the reaction rate and yield of this compound.
Purification Steps: After synthesis, this compound is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving:
Batch Processing: Large quantities of reactants are combined in a single batch, and the reaction is monitored until completion.
Continuous Flow Systems: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Teasuprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of this compound, while reduction can produce various reduced forms.
Scientific Research Applications
Teasuprine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: this compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing into the potential therapeutic uses of this compound, including its effects on certain diseases.
Industry: this compound is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Teasuprine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Teasuprine is compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as taurine and hypotaurine share some structural similarities with this compound.
Uniqueness: this compound’s stability and reactivity make it distinct from other similar compounds, offering unique advantages in various applications.
Properties
CAS No. |
60640-79-1 |
|---|---|
Molecular Formula |
C27H33N5O7 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C18H23NO3.C9H10N4O4/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-11,13-14,18-21H,12H2,1-2H3;4H,3H2,1-2H3,(H,14,15) |
InChI Key |
NLDJGIDWOVFPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


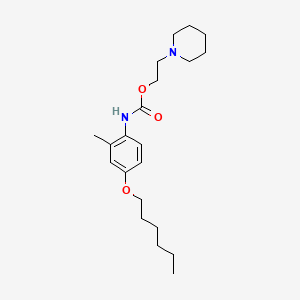

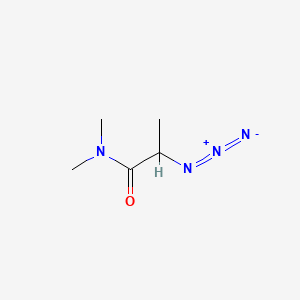

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
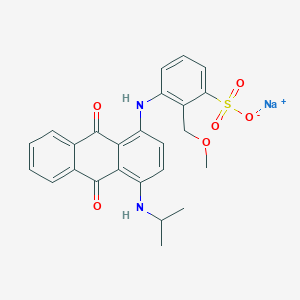
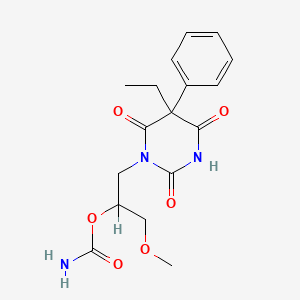
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
